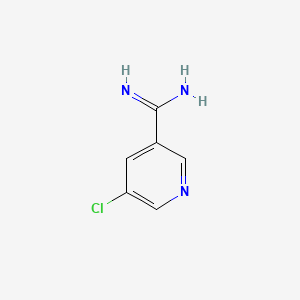

5-Chloropyridine-3-carboxamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-5-1-4(6(8)9)2-10-3-5/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWOOUACBNTLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloropyridine 3 Carboxamidine and Its Congeners

Strategic Approaches for Pyridine (B92270) Ring Functionalization

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, present unique challenges for regioselective functionalization. Overcoming these challenges requires a diverse toolkit of synthetic methods that allow for controlled introduction of substituents at specific positions.

Regioselective Direct Functionalization Methods

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine scaffold. mdpi.com These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Transition metal catalysis plays a pivotal role in these transformations, enabling the activation of otherwise inert C-H bonds. For instance, palladium-catalyzed reactions have been successfully employed for the direct arylation of pyridine derivatives. mdpi.com The regioselectivity of these reactions is often governed by the electronic and steric nature of both the pyridine substrate and the coupling partner, as well as the choice of catalyst and reaction conditions. While functionalization at the C2 and C4 positions is often favored due to the electronic influence of the nitrogen atom, recent advancements have provided pathways for targeting the C3 and C5 positions. mdpi.com

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine. researchgate.netbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For pyridine derivatives, the carboxamide group itself can serve as a potent DMG, directing metalation to the C2 and C4 positions. However, to achieve functionalization at other positions, or in cases where the carboxamide is not yet present, other directing groups can be employed. The choice of the organolithium base and reaction conditions is critical to avoid nucleophilic addition to the pyridine ring, a common side reaction. harvard.edu The strategic placement of a DMG allows for precise control over the site of functionalization, making DoM a cornerstone in the synthesis of highly substituted pyridines.

| Reagent Class | Directing Group Examples | Position of Metalation | Subsequent Functionalization |

| Organolithium Reagents | Amides, Carbamates, Methoxy | Ortho to the directing group | Halogenation, Alkylation, Silylation |

| Lithium Amides (e.g., LDA) | Halogens, Ethers | Ortho to the directing group | Electrophilic trapping |

Halogen-Magnesium Exchange Methodologies

The halogen-magnesium exchange reaction is a versatile tool for the preparation of functionalized Grignard reagents from halogenated pyridines. harvard.eduprinceton.edu This method is particularly useful as it proceeds under mild conditions and tolerates a wide variety of functional groups that are incompatible with the harsher conditions of traditional Grignard reagent formation. The exchange is typically carried out using reagents like isopropylmagnesium chloride or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), the latter often referred to as "Turbo-Grignard." clockss.org

This methodology is highly valuable in the synthesis of substituted pyridines, as a halogen atom can be strategically placed on the ring and then converted into a Grignard reagent. This organometallic intermediate can then participate in a vast array of subsequent reactions, including cross-coupling reactions, additions to carbonyls, and reactions with other electrophiles, providing a powerful platform for the elaboration of the pyridine core. The rate of the halogen-magnesium exchange is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the pyridine ring. clockss.org

| Starting Material | Exchange Reagent | Intermediate | Subsequent Reactions |

| Halogenated Pyridine | i-PrMgCl | Pyridyl Grignard Reagent | Cross-coupling, Electrophilic Quenching |

| Dihalogenated Pyridine | i-PrMgCl·LiCl | Regioselective Grignard | Site-selective functionalization |

Synthesis of Pyridine-3-carboxamide (B1143946) Precursors

The synthesis of the target molecule, 5-Chloropyridine-3-carboxamidine, and its congeners often relies on the availability of appropriately substituted pyridine-3-carboxamide precursors. These intermediates provide a stable scaffold onto which the desired functional groups can be introduced or from which the final carboxamidine can be derived.

Routes from Pyridinecarbonyl Chlorides

A common and direct method for the synthesis of pyridine-3-carboxamides involves the reaction of a corresponding pyridine-3-carbonyl chloride with ammonia (B1221849) or a primary or secondary amine. The requisite pyridine-3-carbonyl chlorides are typically prepared from the corresponding carboxylic acids. For instance, 5-chloronicotinic acid can be converted to 5-chloronicotinoyl chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comgoogle.com The subsequent amidation reaction is generally efficient and provides the desired pyridine-3-carboxamide in good yield.

The synthesis of 2-chloronicotinoyl chloride has been reported from 2-chloro-3-(trichloromethyl)pyridine (B1582900) by reaction with a carboxylic acid or its anhydride (B1165640) in the presence of a catalyst. google.com This highlights the utility of functionalized precursors in accessing the key acid chloride intermediates.

| Pyridine Carboxylic Acid | Chlorinating Agent | Pyridinecarbonyl Chloride | Amine Source | Resulting Pyridine-3-carboxamide |

| 5-Chloronicotinic Acid | Thionyl Chloride | 5-Chloronicotinoyl Chloride | Ammonia | 5-Chloropyridine-3-carboxamide |

| Nicotinic Acid | Oxalyl Chloride | Nicotinoyl Chloride | Primary Amine | N-Substituted Pyridine-3-carboxamide |

Multi-Step Synthetic Pathways for Pyridine-3-carboxamide Analogs

More complex pyridine-3-carboxamide analogs often require multi-step synthetic sequences. researchgate.netnih.govsemanticscholar.org These pathways may involve the construction of the pyridine ring itself from acyclic precursors or the extensive modification of a pre-existing pyridine scaffold. For example, multicomponent reactions have been developed for the synthesis of highly functionalized pyridines, which can then be further elaborated to the desired carboxamides. mdpi.com

One notable multi-step approach involves the synthesis of novel pyridine-3-carboxamide analogs for agricultural applications. researchgate.netnih.govsemanticscholar.orgnih.gov In these syntheses, various substituted anilines can be coupled with nicotinic acid derivatives to form the amide bond, often facilitated by coupling agents. The substituents on both the pyridine ring and the aniline (B41778) moiety can be varied to create a library of compounds for structure-activity relationship studies. These syntheses often begin with commercially available or readily prepared starting materials and involve sequential reactions to build up the molecular complexity.

Chemical Transformations to Access the Carboxamidine Moiety

The formation of the carboxamidine functional group is a pivotal step in the synthesis of this compound. Classical organic reactions provide a robust foundation for this transformation, primarily through condensation reactions, nitrile-based approaches, and the use of imidate esters as key intermediates.

Condensation Reactions for Carboximidamide Formation

Condensation reactions represent a direct and fundamental approach to constructing the carboxamidine group. This strategy typically begins with 5-chloropyridine-3-carboxylic acid or its activated derivatives.

One common method involves a two-step sequence. First, the carboxylic acid is converted into the corresponding amide, 5-chloropyridine-3-carboxamide. This amidation is an equilibrium reaction, often driven to completion by removing the water formed or by using an excess of one reactant. evitachem.com The reaction between the carboxylic acid and an amine to form the amide bond is frequently facilitated by coupling agents. evitachem.com

Following the formation of the amide, it can be further transformed into the desired carboxamidine. A more direct route involves the reaction of the carboxylic acid with an amine, such as ammonia, facilitated by coupling agents like carbodiimides, to yield this compound. evitachem.com The reaction is typically conducted under mild conditions, often at room temperature or with slight heating to improve the yield. evitachem.com Purification of the final product is commonly achieved through recrystallization or chromatography. evitachem.com

Table 1: Example of Condensation Reaction Approach

| Starting Material | Reagents | Key Transformation | Product |

|---|

Nitrile-Based Synthetic Approaches to Amidines

The conversion of a nitrile group into a carboxamidine is one of the most prevalent and efficient methods for amidine synthesis. For the synthesis of this compound, the starting material is 5-chloro-3-cyanopyridine, also known as 5-chloronicotinonitrile. cymitquimica.comnih.govscbt.com

This transformation can be achieved by the direct addition of ammonia or an amine to the nitrile. However, this reaction often requires activation of the nitrile group, especially for unactivated nitriles, which can be accomplished using harsh conditions like high temperature or pressure in the presence of Lewis acids such as AlCl₃ or ZnCl₂.

More recently, catalytic methods have been developed to facilitate this conversion under milder conditions. For instance, stoichiometric amounts of CuCl can be used. Transition metal-catalyzed strategies offer a more sustainable approach.

Imidate Ester Routes to Carboxamidines

The use of imidate esters, often generated as intermediates from nitriles, provides a reliable and well-established pathway to carboxamidines. This method is famously known as the Pinner reaction.

The process involves two main steps:

Formation of the Imidate Ester (Pinner Salt): The starting nitrile, 5-chloro-3-cyanopyridine, is treated with an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). This acid-catalyzed nucleophilic attack of the alcohol on the nitrile generates the corresponding imidate ester hydrochloride, known as a Pinner salt.

Aminolysis of the Imidate Ester: The isolated or in-situ generated imidate ester is then treated with ammonia or a primary or secondary amine. The amine displaces the alkoxy group of the imidate ester to form the final carboxamidine product, this compound.

This method is advantageous as the imidate ester intermediates are generally stable and can be isolated, allowing for a controlled, stepwise synthesis.

Table 2: Comparison of Carboxamidine Synthesis Routes

| Synthetic Route | Starting Material | Key Intermediate | Advantages |

|---|---|---|---|

| Condensation | 5-Chloropyridine-3-carboxylic acid | Amide (optional) | Direct, uses readily available starting materials. |

| Nitrile-Based | 5-Chloro-3-cyanopyridine | None (direct addition) | High atom economy, efficient. |

| Imidate Ester | 5-Chloro-3-cyanopyridine | Imidate Ester (Pinner Salt) | Controlled, stepwise process; intermediates are often isolable. |

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental footprint, modern synthetic techniques such as microwave and ultrasonic irradiation have been applied. Furthermore, catalytic coupling reactions offer powerful tools for the structural diversification of the this compound scaffold, enabling the synthesis of a wide range of congeners.

Microwave and Ultrasonic Irradiation Methods in Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions compared to conventional heating methods. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

In the context of synthesizing pyridine derivatives, microwave assistance has been successfully applied to various reaction types, including the Bohlmann-Rahtz pyridine synthesis and multi-component reactions. organic-chemistry.orgnih.govmdpi.com For the synthesis of this compound and its analogs, microwave heating can be applied to the key bond-forming steps, such as the condensation of a carboxylic acid with an amine or the conversion of a nitrile to an amidine. The rapid and efficient heating provided by microwaves can overcome activation barriers and enhance reaction rates, making it a highly attractive method for library synthesis and rapid lead optimization. nih.gov

Ultrasonic irradiation is another energy input method that can promote chemical reactions through acoustic cavitation. While less common than microwave heating for this specific application, it can also contribute to increased reaction rates and yields.

Catalytic Coupling Reactions for Structural Diversification

The this compound scaffold contains a reactive "handle"—the chlorine atom at the 5-position—which is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are invaluable for structural diversification, allowing for the introduction of a wide array of substituents onto the pyridine ring.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This palladium- or nickel-catalyzed reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position. Nickel catalysts have been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the chloropyridine with an amine. It is a powerful method for synthesizing N-aryl and N-heteroaryl derivatives.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, catalyzed by palladium and copper, to introduce alkynyl substituents.

Heck Coupling: This palladium-catalyzed reaction forms a C-C bond between the chloropyridine and an alkene.

These catalytic methods provide access to a diverse library of 5-substituted-pyridine-3-carboxamidine congeners, which is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. Various transition metals, including palladium, nickel, and cobalt, have been utilized to catalyze cross-coupling reactions involving chloropyridines. nih.govnih.govacs.org

Chemical Reactivity and Derivatization of 5 Chloropyridine 3 Carboxamidine

Reactions Involving the Amidino Functional Group

The amidine group, -C(=NH)NH₂, is a highly functionalized moiety that serves as a linchpin for various synthetic elaborations. Its reactivity is characterized by the nucleophilicity of the amino nitrogens and the electrophilicity of the central carbon atom.

The amidine functional group is a valuable precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. This typically involves the reaction of the amidine with bifunctional electrophiles, such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other reagents with two electrophilic centers. The amidine can react with carbonyl compounds to form imines or other derivatives. evitachem.com

While specific examples for 5-Chloropyridine-3-carboxamidine are not extensively documented in publicly available literature, the reactivity can be inferred from similar structures. For instance, amidines are known to react with β-diketones to form pyrimidine (B1678525) rings. The reaction of this compound with a 1,3-diketone like acetylacetone (B45752) would be expected to yield a 2-(5-chloro-3-pyridyl)-4,6-dimethylpyrimidine.

A general scheme for such a cyclocondensation is presented below:

Reaction Scheme: Cyclocondensation with β-DiketonesWhere (Py) represents the 5-chloropyridin-3-yl core.

Furthermore, reactions with α,β-unsaturated carbonyl compounds could lead to the formation of dihydropyrimidine (B8664642) derivatives, which can subsequently be oxidized to the corresponding pyrimidines. The versatility of the amidine group also allows for its participation in multicomponent reactions, providing a rapid entry to complex molecular scaffolds.

The amidino group itself can be modified to alter the electronic and steric properties of the molecule. While the Pinner synthesis, reacting a nitrile with an alcohol, is a common method for forming amidines, modifications of a pre-existing amidine are also synthetically valuable. researchgate.net For example, the nitrogen atoms of the amidine can be acylated or alkylated. Deprotonation of the amidine can also generate a more reactive species for subsequent reactions. evitachem.com

One potential modification is the reaction with isocyanates or isothiocyanates to yield N-carbamoyl or N-thiocarbamoyl amidine derivatives. These reactions would proceed by nucleophilic attack of one of the amidine nitrogens on the electrophilic carbon of the isocyanate or isothiocyanate.

Electrophilic and Nucleophilic Substitutions on the Pyridine (B92270) Ring

The pyridine ring in this compound is electron-deficient, a characteristic enhanced by the presence of the chlorine atom and the ring nitrogen. This electronic nature primarily dictates its susceptibility to nucleophilic substitution.

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). evitachem.com This is a well-established reaction for halopyridines, especially when the ring is activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com In this case, the pyridine nitrogen itself acts as an electron-withdrawing group, facilitating the attack of nucleophiles.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. nih.gov The subsequent departure of the chloride ion restores the aromaticity, resulting in the substituted product. The rate of these reactions is often enhanced by heating. youtube.com

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse array of derivatives.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amines | R-NH₂ | 5-Amino-pyridine derivative |

| Alkoxides | R-ONa | 5-Alkoxy-pyridine derivative |

| Thiolates | R-SNa | 5-Thioether-pyridine derivative |

For instance, reaction with various primary or secondary amines would yield the corresponding 5-aminopyridine-3-carboxamidine derivatives. Similarly, alkoxides and thiolates would furnish 5-alkoxy and 5-thioether derivatives, respectively.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at positions adjacent to a directing metalating group (DMG). organic-chemistry.org The DMG, typically a group containing heteroatoms, coordinates to an organolithium reagent, directing deprotonation to a nearby position. clockss.org

For this compound, the carboxamidine group, with its nitrogen atoms, could potentially act as a DMG, directing lithiation to the C-2 or C-4 position. The pyridine nitrogen and the chlorine atom also influence the regioselectivity of such reactions. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce new substituents.

Alternatively, a halogen/metal exchange at the C-5 position could be performed, followed by reaction with an electrophile. However, DoM offers a route to functionalize other positions on the ring. For example, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could selectively deprotonate the ring at the C-4 position, which is activated by both the adjacent chloro and amidino groups.

Potential Electrophiles for Quenching:

Aldehydes/Ketones: to introduce hydroxymethyl or substituted hydroxymethyl groups.

Carbon dioxide: to introduce a carboxylic acid group.

Disulfides: to introduce a thioether group.

Alkyl halides: to introduce an alkyl group.

Formation of Coordination Compounds and Metal Complexes

The presence of multiple nitrogen atoms makes this compound an excellent candidate as a ligand for the formation of coordination compounds and metal complexes. The pyridine ring nitrogen and the two nitrogen atoms of the amidine group can all potentially coordinate to a metal center. acs.orgmdpi.com

Most commonly, it would act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the amidine nitrogens to form a stable five-membered chelate ring. This N,N'-bidentate coordination mode is common for pyridylamidine and related ligands. acs.orgresearchgate.netnsf.gov The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands. acs.org

A variety of transition metals can form complexes with such ligands, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). derpharmachemica.comresearchgate.nettroindia.in These complexes can exhibit interesting structural, electronic, and magnetic properties.

Table 2: Potential Metal Complexes of this compound

| Metal Ion | Potential Geometry | Potential Application |

|---|---|---|

| Cu(II) | Square planar or distorted octahedral | Catalysis, materials science |

| Ni(II) | Square planar or octahedral | Catalysis |

| Co(II) | Tetrahedral or octahedral | Magnetic materials |

| Zn(II) | Tetrahedral | Luminescent materials |

The resulting metal complexes themselves can be starting points for further derivatization, or they may possess intrinsic properties of interest in fields such as catalysis, materials science, and medicinal chemistry.

Ligand Properties of Pyridine Carboxamides/Carboxamidines

Pyridine carboxamides and their related carboxamidine derivatives are a significant class of ligands in coordination chemistry. Their utility stems from the presence of multiple potential donor sites, which allows for versatile coordination behavior with various metal ions. An amide group typically offers two primary binding sites: the carbonyl oxygen and the amide nitrogen. researchgate.net This allows for coordination as a neutral molecule (O,N-coordination) or, upon deprotonation, as an anionic ligand (N,N-coordination), which can stabilize metal ions in higher oxidation states due to enhanced σ-donor properties. researchgate.net

The combination of the pyridine ring nitrogen with the carboxamide or carboxamidine functional group creates a multi-dentate ligand framework. For instance, pyridine dicarboxamides can act as tridentate ligands, coordinating through the central pyridine nitrogen and the deprotonated nitrogen atoms of the carboxamide groups. nih.gov The specific coordination mode can lead to different types of isomerism, such as linkage isomerism, where complexes can feature either neutral O,N,N'-carboxamide or anionic N,N',N''-carboxamido coordination. nih.govacs.org This isomerism can sometimes be induced by changing reaction conditions, such as the addition of a base. nih.govacs.org

The structural features of these ligands, including the potential for intramolecular hydrogen bonding, play a crucial role in the architecture of the resulting metal complexes and supramolecular assemblies. nih.govnih.gov The presence of substituents on the pyridine ring, such as the chloro group in this compound, can further influence the electronic properties and, consequently, the coordination chemistry of the ligand.

Table 1: Coordination Properties of Pyridine Carboxamide Ligands

| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Resulting Complex Features |

| Pyridine Carboxamide | Pyridine-N, Carbonyl-O, Amide-N | Neutral (O,N,N'), Anionic (N,N',N'') | Mononuclear or polynuclear complexes, Linkage isomerism nih.govacs.org |

| Pyridine Dicarboxamide | Pyridine-N, Carbonyl-O, Amide-N (x2) | Tridentate (N,N',N'') | Dinuclear and Trinuclear complexes nih.govrsc.org |

| Azo-containing Pyridine Carboxamide | Pyridine-N, Amide-O/N, Azo-N | Multidentate | Stabilization of lower metal oxidation states researchgate.net |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes using pyridine carboxamide and carboxamidine ligands is well-documented. These complexes are typically prepared through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, a Schiff base derived from 2-chloropyridine-3-carboxamide and 1-(5-chloro-2-hydroxyphenyl)ethanone was used to synthesize complexes with Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). derpharmachemica.com Similarly, a dithiocarbamate (B8719985) ligand derived from pyridine-3-carboxamide (B1143946) (nicotinamide) has been used to form self-assembled complexes with Co(II), Ni(II), Cu(II), and Zn(II). rsc.orgresearchgate.net

Characterization of these complexes is performed using a suite of analytical and spectroscopic techniques to determine their structure and properties. These methods include:

Elemental Analysis (CHNS): To confirm the empirical formula of the complex. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, C=N, N-H) upon complexation. derpharmachemica.comdergipark.org.tr

NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its diamagnetic complexes in solution. rsc.orgresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry. rsc.orgresearchgate.netdergipark.org.tr

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. dergipark.org.tr

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the geometry and oxidation state of the metal center. derpharmachemica.comdergipark.org.tr

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and their decomposition patterns. derpharmachemica.com

These studies have revealed a variety of geometries for the resulting complexes, with octahedral and square-planar arrangements being common. rsc.orgresearchgate.netdergipark.org.tr

Table 2: Examples of Transition Metal Complexes with Pyridine Carboxamide Derivatives

| Ligand | Metal Ion(s) | Resulting Complex Formula/Structure | Characterization Methods |

| Dithiocarbamate from Pyridine-3-carboxamide rsc.orgresearchgate.net | Co(II), Ni(II), Cu(II), Zn(II) | M(ndtc)₂ (Octahedral for Co, Ni, Zn; Square-planar for Cu) | IR, NMR, UV-Vis, TGA, XRD, Magnetic Moment rsc.orgresearchgate.net |

| Schiff base from 2-chloropyridine-3-carboxamide derpharmachemica.com | Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Colored solid complexes | IR, Electronic Spectra, TGA, Magnetic Susceptibility derpharmachemica.com |

| 2,6-Bis(pyrazine-2-carboxamido)pyridine nih.govrsc.org | Cu(II) | [Cu₃(L)₂(μ₂-OAc)₂] (Tricopper complex) | X-ray Crystallography nih.govrsc.org |

| 2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide researchgate.net | Co(II), Ni(II), Cu(II) | ML₂ | Elemental Analysis, FTIR, ¹H-NMR, TGA, X-ray Diffraction researchgate.net |

Generation of Novel Heterocyclic Derivatives

Cyclization Reactions to Form Fused Ring Systems

This compound and its derivatives serve as valuable starting materials for the synthesis of fused heterocyclic systems. These complex ring structures are of interest due to their presence in advanced materials and biologically important molecules. beilstein-journals.org Cyclization reactions, particularly those that are intramolecular, provide an efficient route to these scaffolds.

One powerful method is palladium-catalyzed intramolecular C–H arylation. In this approach, a pyridine derivative bearing a halide on an attached aryl group can undergo cyclization. For instance, the C–H bond on the pyridine ring adjacent to an amide group can react to form a new ring, a process that can be optimized by the choice of palladium catalyst and phosphine (B1218219) ligand. beilstein-journals.org This strategy has been successfully applied to amides derived from picoline and 2,6-pyridinedicarboxylic acid to afford the cyclized products in good to excellent yields. beilstein-journals.org

Other synthetic strategies involve the regioselective functionalization of the pyridine ring followed by cyclization. For example, 2-chloropyridines can be regioselectively lithiated and then reacted with appropriate precursors to set the stage for a subsequent ring-closing reaction. mdpi.com Another approach starts with commercially available 2-chloropyridine (B119429) carboxylic acids, which can be converted through a multi-step synthesis involving hydrazinolysis and subsequent ring closure to form fused heterocyclic systems like nih.govrsc.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridines. nuph.edu.ua Similarly, pyridine-2,3-dicarboximides can undergo reduction or Grignard addition followed by acid-catalyzed cyclodehydration to yield novel pyrido[2′,3′:3,4]pyrrolo fused systems. rsc.orgrsc.org

Table 3: Synthesis of Fused Heterocyclic Systems from Pyridine Derivatives

| Starting Material | Reaction Type | Key Reagents | Resulting Fused System |

| 2-Quinolinecarboxyamide with N-aryl bromide beilstein-journals.org | Intramolecular C–H arylation | Pd(OAc)₂, PPh₃ | Fused Phenanthroline-like structures beilstein-journals.org |

| Pyridine-2,3-dicarboximides rsc.orgrsc.org | Grignard addition & Cyclodehydration | Grignard Reagent, Acid (TFA or PPA) | Pyrido[2′,3′:3,4]pyrrolo systems rsc.orgrsc.org |

| 2-Chloropyridine carboxylic acids nuph.edu.ua | Hydrazinolysis & Ring closure | Hydrazine (B178648) hydrate, Ester formation | nih.govrsc.orgCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyridines nuph.edu.ua |

| 2-Chloro-5-bromopyridine mdpi.com | Lithiation & Intramolecular cyclization | LDA, Weinreb amides, n-BuLi | Fused furan-pyridine systems mdpi.com |

Derivatization via Schiff Base Formation

Schiff base formation is a straightforward and widely used method for the derivatization of pyridine carboxamides and related amines. nih.gov The reaction involves the condensation of a primary amine or an amide with a carbonyl compound, typically an aldehyde or a ketone, to form a characteristic imine or azomethine (–C=N–) group. researchgate.net This reaction is often catalyzed by acid and can be performed under various conditions, including refluxing in ethanol (B145695). derpharmachemica.comnih.gov

A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases have been prepared by first synthesizing a bis-hydrazide from the corresponding ester, followed by treatment with various aromatic or heterocyclic aldehydes. nih.govnih.gov In a more direct example, a Schiff base was synthesized by refluxing an ethanolic solution of 2-chloropyridine-3-carboxamide with 1-(5-chloro-2-hydroxyphenyl)ethanone. derpharmachemica.com

The formation of these Schiff bases is significant for several reasons. It introduces a new functional group (the imine), which can alter the electronic and steric properties of the parent molecule. Furthermore, the imine nitrogen and other nearby functional groups create new potential coordination sites, making these Schiff bases valuable ligands for forming stable metal complexes. dergipark.org.tr The C=N imine bond's electrophilic carbon and nucleophilic nitrogen provide versatile binding opportunities. researchgate.net

Table 4: Examples of Schiff Base Formation from Pyridine Derivatives

| Pyridine Reactant | Carbonyl Reactant | Reaction Conditions | Resulting Schiff Base Type |

| Pyridine-2,6-bis-carboxamide-bis-hydrazides nih.gov | Aromatic/heterocyclic aldehydes | Refluxing absolute ethanol | Pyridine-bridged 2,6-bis-carboxamide Schiff's bases nih.gov |

| 2-Chloropyridine-3-carboxamide derpharmachemica.com | 1-(5-Chloro-2-hydroxyphenyl)ethanone | Refluxing ethanol | [1-(5-chloro-2-hydroxyphenyl)ethanone-2-chloropyridine-3-carboxamide] Schiff base derpharmachemica.com |

| 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dergipark.org.tr | 5-Bromo-2-hydroxybenzaldehyde | Not specified | Pyridine-3-carboxamide substituted Schiff base dergipark.org.tr |

| 5-Chloro-salicylaldehyde nih.gov | Various primary amines | Not specified | (E)-2-((arylimino)methyl)-4-chlorophenol derivatives nih.gov |

Computational and Theoretical Studies on 5 Chloropyridine 3 Carboxamidine

Molecular Dynamics (MD) Simulations

No studies detailing molecular dynamics simulations to understand the behavior of 5-Chloropyridine-3-carboxamidine in a simulated environment (e.g., in solution or interacting with biological macromolecules) were identified.

To provide the requested article, dedicated computational studies would need to be performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scilit.comwisdomlib.orgccsenet.org The fundamental principle is that the variations in the biological activity of different compounds are dependent on the changes in their molecular properties. By quantifying these properties using molecular descriptors, a predictive model can be developed. imist.ma

For scaffolds like pyridine (B92270) carboxamides, QSAR studies are instrumental in understanding which structural features are crucial for their therapeutic effects, such as antimicrobial or enzyme inhibitory activities. ccsenet.org These models can then be used to predict the activity of newly designed, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. A typical 2D-QSAR model, for instance, might correlate properties like electronic effects, hydrophobicity, and steric factors with the observed biological outcomes. ccsenet.org

Correlation of Structural Descriptors with Biological Activity

The core of a QSAR model lies in the correlation of molecular descriptors with biological activity. Descriptors are numerical values that characterize specific properties of a molecule. They can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices), among others.

In the context of a compound like this compound, key descriptors would likely include:

LogP (Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its ability to cross cell membranes.

Molar Refractivity (MR): A descriptor related to the molecule's volume and polarizability, indicating steric effects and potential for van der Waals interactions.

Dipole Moment: Quantifies the polarity of the molecule, which is critical for electrostatic or dipole-dipole interactions with a biological target.

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms, which is a good predictor of hydrogen bonding capacity and membrane permeability.

A statistical method, such as multiple linear regression (MLR), is used to build an equation that links these descriptors to the biological activity (e.g., inhibitory concentration, IC50). imist.ma The quality of the resulting QSAR model is assessed by statistical parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. wisdomlib.orgimist.ma

Table 1: Hypothetical QSAR Descriptors and Their Correlation with Biological Activity for Pyridine-3-carboxamidine Analogs This table is for illustrative purposes only and does not represent experimental data for this compound.

| Descriptor | Description | Hypothetical Contribution to Activity |

|---|---|---|

| LogP | Lipophilicity | A positive correlation may suggest that increased lipophilicity enhances membrane permeability and activity, up to an optimal point. |

| Molar Refractivity (MR) | Molecular volume and polarizability | A negative correlation could indicate that bulkier substituents are detrimental to binding in a sterically constrained active site. |

| Dipole Moment | Overall molecular polarity | A strong positive correlation might imply that key dipole-dipole interactions with the target protein are critical for efficacy. |

| Topological Polar Surface Area (TPSA) | Sum of polar atom surface areas | An optimal TPSA range is often necessary; too high may hinder cell penetration, while too low may result in poor target interaction. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comjst.go.jp This method is crucial for understanding the molecular basis of a drug's mechanism of action. It helps visualize how a ligand fits into the binding site of a protein and what types of interactions stabilize the complex. researchgate.net Studies on related pyridine carboxamide derivatives have used molecular docking to elucidate their binding modes with enzymes like urease and succinate (B1194679) dehydrogenase. mdpi.comjst.go.jp

Prediction of Binding Modes and Affinities

A key output of a molecular docking simulation is the prediction of the ligand's binding pose and its binding affinity. The binding pose refers to the specific three-dimensional arrangement of the ligand within the protein's active site. Docking algorithms generate numerous possible poses and then use a scoring function to rank them.

The scoring function estimates the binding free energy of the protein-ligand complex. This score, often expressed in kcal/mol, represents the binding affinity. A more negative score typically indicates a more stable complex and, therefore, a higher predicted affinity of the ligand for the protein. This information is vital for prioritizing compounds for synthesis and biological testing. For example, in studies of pyridine derivatives as urease inhibitors, docking was used to predict which compounds would have the strongest binding affinity at the enzyme's active site. mdpi.comresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Target This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | A strong negative value suggests favorable and stable binding to the active site of the hypothetical target protein. |

| Predicted Ki (µM) | 1.5 | The predicted inhibition constant indicates a potentially potent inhibitory activity in the low micromolar range. |

| Number of H-Bonds | 3 | The formation of multiple hydrogen bonds is a strong indicator of specific and stable ligand-receptor interaction. |

Identification of Key Amino Acid Interactions in Protein Binding Sites

Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the protein's binding pocket. nih.gov These interactions are fundamental to molecular recognition and binding specificity.

Common types of interactions identified include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH groups in the carboxamidine) and acceptors (like carbonyl oxygens on the protein backbone).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (such as the pyridine ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: An interaction between aromatic rings, such as the pyridine ring of the ligand and the side chain of residues like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic Interactions: Occur between charged or polar groups on the ligand and oppositely charged or polar residues in the binding site.

By identifying these key interactions, researchers can understand why a particular compound is active and can rationally design modifications to enhance potency or selectivity. For instance, docking studies on pyridine carboxamides as succinate dehydrogenase inhibitors revealed stable hydrogen bonds and hydrophobic interactions as key to their binding mode. jst.go.jp

Table 3: Examples of Key Amino Acid Interactions for Pyridine Carboxamide Analogs This table illustrates the types of interactions that could be identified for a compound like this compound.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Carboxamidine (-NH2) group | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine, Tyrosine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Chloropyridine Ring | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bond | Chlorine Atom | Backbone Carbonyl Oxygen, Serine |

Biological Activity and Mechanistic Investigations of 5 Chloropyridine 3 Carboxamidine and Its Analogs in Vitro Focus

Antimicrobial Activity Profiling

The core structure of pyridine (B92270) carboxamide has served as a versatile scaffold for the development of new antimicrobial agents. Modifications to this structure have led to analogs with significant activity against a range of bacterial and fungal pathogens.

Antibacterial Activity (e.g., against E. coli, Ralstonia solanacearum)

Analogs of 5-Chloropyridine-3-carboxamidine have demonstrated notable antibacterial properties, particularly against the plant pathogen Ralstonia solanacearum, the causative agent of bacterial wilt. A novel series of nicotinamide (B372718) analogs showed potent activity against this bacterium nih.gov. One specific analog, compound 4a (N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide), was particularly effective, suggesting that the strategic design of pyridine-3-carboxamide (B1143946) analogs offers a promising approach for controlling R. solanacearum nih.govsemanticscholar.orgresearchgate.net. Studies on other hydrazone derivatives containing a pyridine moiety also showed significant activity against R. solanacearum, with some compounds exhibiting over 80% efficacy at a concentration of 500 mg/L nih.gov.

The antibacterial potential of this class of compounds extends to other bacteria as well. While many pyridine-based compounds have been synthesized and tested, their efficacy varies. For instance, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed moderate activity against various Gram-positive bacteria but no activity against the Gram-negative Escherichia coli nih.gov. Conversely, other studies on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs found activity against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli ST 131 mdpi.com. The activity is highly dependent on the specific substitutions on the pyridine carboxamide core. For example, some newly synthesized heterocyclic systems linked to a pyridine-carboxamide moiety showed moderate activity against Klebsiella pneumoniae and Staphylococcus aureus tandfonline.comtandfonline.com.

| Compound/Analog Class | Target Bacterium | Key Findings | Reference |

| N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (Compound 4a) | Ralstonia solanacearum | Significantly enhanced disease resistance in infected tomato plants; potent antibacterial activity. | nih.govsemanticscholar.orgresearchgate.net |

| Hydrazone derivatives with pyridine moiety | Ralstonia solanacearum | Compounds 3e and 3g showed >80% activity at 500 mg/L. Compound 3g showed 57% activity at 200 mg/L. | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria & E. coli | Moderate activity against Gram-positive strains (MICs 2-32 µg/mL); no activity against E. coli. | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs | ESBL-producing E. coli ST131 | Compounds 4a and 4c showed the highest zones of inhibition (13 ± 2 mm and 15 ± 2 mm, respectively) at 50 mg concentration. | mdpi.com |

| Pyridine-carboxamide with linked pyrazole (B372694) moieties | K. pneumoniae, S. aureus | One specific product (compound 21a) showed moderate activity against both bacteria. | tandfonline.comtandfonline.com |

Antifungal Activity

The pyridine carboxamide scaffold has also been a foundation for the development of antifungal agents. A study focused on novel pyridine carboxamide derivatives bearing a diarylamine-modified scaffold identified compounds with promising activity against the plant pathogenic fungus Botrytis cinerea nih.govnih.gov. The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) demonstrated significant in vivo antifungal efficacy, comparable to the commercial fungicide thifluzamide (B1681302) nih.gov. The proposed mechanism for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH) nih.govnih.gov.

Other research has shown that pyridine derivatives can exhibit broad-spectrum antifungal activity. For example, certain nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were active against Candida albicans and Aspergillus niger, with efficacy comparable to standard drugs like fluconazole (B54011) nih.gov. The antifungal activity is highly structure-dependent; for instance, in a series of thiazolidine-2,4-dione carboxamide derivatives, compounds with halogen substitutions showed enhanced activity against C. albicans mdpi.com.

| Compound/Analog Class | Target Fungus | Key Findings | Reference |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | Exhibited good in vivo antifungal activity, comparable to thifluzamide. Showed SDH inhibition with an IC50 of 5.6 mg/L. | nih.govnih.gov |

| Nicotinic acid benzylidene hydrazides | Candida albicans, Aspergillus niger | Analogs with nitro and dimethoxy groups showed activity comparable to fluconazole. | nih.gov |

| Thiazolidine-2,4-dione carboxamide derivatives | Candida albicans | Halogenated derivatives showed inhibitory activity, with zones of inhibition up to 18 mm. | mdpi.com |

Antitubercular/Antimycobacterial Activity

A significant body of research has focused on the antimycobacterial potential of pyridine and pyrazine (B50134) carboxamide analogs. A series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium nih.govnih.govresearchgate.net. Most of these compounds showed potent activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the range of 1.56–6.25 µg/mL nih.govnih.gov. Notably, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide inhibited all tested strains nih.govnih.gov. The proposed target for the parent compound, 5-Chloropyrazinamide (5-Cl-PZA), is the mycobacterial Fatty Acid Synthase I (FAS I) system nih.gov.

Other pyridine carboxamide derivatives have also been identified as promising antitubercular agents. A phenotypic screening identified MMV687254, a pyridine carboxamide derivative, as a potent and specific inhibitor of M. tuberculosis and M. bovis BCG nih.gov. This compound acts as a prodrug, requiring activation by the amidase AmiC nih.gov. Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have shown excellent in vitro inhibitory activities with low nanomolar MIC values against both drug-sensitive and multidrug-resistant M. tuberculosis strains nih.gov.

| Compound/Analog Class | Target Mycobacteria | Key Findings | Reference |

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv, M. kansasii, M. avium | Most compounds had MICs of 1.56–6.25 µg/mL against M. tuberculosis. Compound 21 was active against all strains. | nih.govnih.govresearchgate.net |

| Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives | M. tuberculosis H37Rv, MDR-TB strains | Exhibited potent in vitro activity with nanomolar MIC values. | nih.gov |

| MMV687254 (pyridine carboxamide) | M. tuberculosis, M. bovis BCG | Active against drug-resistant strains (MICs 1.56–3.125 µM). Acts as a prodrug activated by AmiC. | nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | M. tuberculosis | Most active compound in a series with an IC90 of 0.819 μg/mL. | nih.gov |

Enzyme Inhibition Studies

The biological activities of this compound analogs are often rooted in their ability to inhibit specific enzymes crucial for pathogen survival.

Urease Inhibition and Kinetic Characterization

Pyridine carboxamide and carbothioamide derivatives have been investigated as inhibitors of urease, a nickel-dependent metalloenzyme involved in pathologies caused by ureolytic bacteria nih.gov. In a study of synthesized analogs, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) showed significant urease inhibitory activity with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively nih.gov.

Kinetic studies were performed to understand the mechanism of inhibition. The analysis for the most potent inhibitors demonstrated the binding mode with the urease enzyme and its mode of interaction nih.gov. The presence of an electron-withdrawing chloro group at the meta-position of the pyridine ring in the carbothioamide analog (Rx-6) resulted in the most potent inhibition nih.gov. Such studies, which determine kinetic parameters like Kₘ and Vₘₐₓ, are crucial for characterizing inhibitors, often revealing them to be competitive, non-competitive, or mixed-type inhibitors researchgate.netnih.gov.

| Compound | Target Enzyme | IC50 Value (µM) | Key Findings | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 | Demonstrated the most potent inhibition in the series. | nih.gov |

| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 | Showed significant inhibitory activity. | nih.gov |

| 5-Chloropyridine-2yl-methylene hydrazine carboxamide (Rx-12) | Urease | 4.07 ± 0.003 | Showed selective inhibition. | nih.gov |

Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that controls DNA topology and is a validated target for antibacterial drugs mdpi.com. Several classes of compounds inhibit DNA gyrase, and carboxamide derivatives have emerged as a promising group nih.gov. Piperidine-4-carboxamides (P4Cs), which are structurally related to pyridine carboxamides, have been identified as a novel class of mycobacterial DNA gyrase inhibitors asm.org.

These P4C compounds inhibit the supercoiling activity of recombinant M. abscessus DNA gyrase. The mechanism involves trapping the gyrase-DNA complex, leading to DNA damage, similar to the action of fluoroquinolones asm.org. Resistance to P4Cs has been mapped to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase, providing direct evidence of the enzyme being the target asm.org. The inhibition is competitive with ATP, targeting the ATPase activity of the GyrB subunit mdpi.comnih.gov.

Structure-Activity Relationship (SAR) Analysis of Derivatives

Role of the Chlorine Atom in Biological Activity

The presence and position of a chlorine atom on the pyridine ring of pyridine-3-carboxamidine analogs can profoundly influence their biological activity. Structure-activity relationship (SAR) studies on various series of pyridine-containing compounds have consistently demonstrated that halogen substituents are critical determinants of potency and selectivity.

Research on pyridine-3-carboxamide analogs has shown that the introduction of a chloro group can significantly impact their efficacy. For instance, in a study focused on developing novel agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum, a pyridine-3-carboxamide analog featuring a chloro group at a specific position demonstrated exceptional effectiveness. nih.gov This highlights the crucial role of the chlorine substituent in eliciting a target-specific action against the pathogen. The positions and types of substituents on the aromatic rings of these compounds were found to strongly influence their biological activity. nih.gov

The electronic properties of the chlorine atom, being an electron-withdrawing group, can alter the electron density of the pyridine ring, which may affect its binding affinity to target proteins. Furthermore, the steric bulk of the chlorine atom can dictate the orientation of the molecule within a binding pocket, favoring conformations that lead to enhanced biological activity.

Applications of 5 Chloropyridine 3 Carboxamidine As a Chemical Scaffold

Utility as a Building Block in Complex Organic Synthesis

5-Chloropyridine-3-carboxamidine is a valuable intermediate in synthetic chemistry. evitachem.com The presence of a chlorine atom and an amidine group on the pyridine (B92270) ring provides multiple reactive sites for further functionalization. evitachem.com The chlorine atom at the 5-position can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. evitachem.com The amidine group at the 3-position is also reactive and can participate in condensation reactions with carbonyl compounds to form imines and other derivatives. evitachem.com Furthermore, the amidine can be deprotonated to create a more reactive species for electrophilic attack. evitachem.com

This reactivity makes this compound a key starting material for the construction of more elaborate heterocyclic systems. evitachem.comcymitquimica.comcymitquimica.com For instance, it is used in the synthesis of various substituted pyridines, which are prevalent motifs in many biologically active molecules. organic-chemistry.orgacs.org The ability to selectively modify different parts of the molecule allows chemists to build a diverse library of compounds from this single precursor.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyridine ring and the amidine group of this compound make it an effective ligand for coordinating with metal ions. evitachem.com Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. These complexes can exhibit interesting properties and are often used as catalysts in chemical reactions.

The nitrogen atoms in the amidine group can form hydrogen bonds with amino acid residues in target proteins, which can enhance binding affinity. evitachem.com Schiff bases derived from related chloropyridine carboxamides have been shown to form stable complexes with a variety of transition metals, including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). derpharmachemica.comisca.me These complexes have been studied for their unique magnetic properties, structural features, and thermal stability. derpharmachemica.com The study of such metal complexes provides insight into the coordination behavior of these types of ligands and their potential applications in catalysis and materials science. isca.me

Intermediate in the Development of Pharmaceutical Agents

The pyridine and amidine moieties present in this compound are common structural features in many pharmacologically active compounds. nih.gov Consequently, this compound serves as a valuable intermediate in the synthesis of potential new drugs. evitachem.combuyersguidechem.comcaming.com

Derivatives of this compound are being explored for a range of therapeutic applications. For example, compounds containing the pyridine carboxamide scaffold have been investigated as urease inhibitors. mdpi.comnih.gov Urease is an enzyme that has been implicated in the development of various diseases, and its inhibition is a target for drug development. mdpi.com Additionally, related heterocyclic compounds have shown potential as anticancer agents. nih.govbiosynth.com The ability to synthesize a variety of derivatives from this compound allows medicinal chemists to explore structure-activity relationships and optimize compounds for specific biological targets. nih.gov

Contribution to the Design of Agrochemicals

The structural motifs found in this compound are also relevant to the agrochemical industry. evitachem.comgoogle.comgoogle.com Pyridine-based compounds are a well-established class of agrochemicals, with many commercial pesticides and herbicides containing this heterocyclic ring. researchgate.netgoogle.com

Derivatives of chloropyridine carboxamides are being investigated for their potential as fungicides and herbicides. evitachem.com For instance, certain pyridine-3-carboxamide (B1143946) analogs have been synthesized and evaluated for their effectiveness against bacterial wilt in tomatoes. researchgate.netresearchgate.net The neonicotinoid insecticide Acetamiprid, which contains a chloropyridine moiety, is used to protect various crops from sucking insects. ncats.ioscirp.org The versatility of this compound as a building block allows for the creation of novel agrochemical candidates with potentially improved efficacy and environmental profiles. google.comgoogle.com

Potential in the Development of Advanced Materials (e.g., Polymers, Coatings)

The unique chemical properties of this compound suggest its potential use in the development of advanced materials. evitachem.com The presence of multiple reactive sites allows for its incorporation into polymer chains or its use as a cross-linking agent to create new materials with specific electronic or optical properties. evitachem.com

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods for 5-Chloropyridine-3-carboxamidine and its derivatives is a critical area of future research. Current synthetic strategies often involve multi-step processes that may utilize harsh reagents or produce significant waste. researchgate.netacs.org Future efforts will likely focus on green chemistry principles, such as atom economy and the use of renewable starting materials.

One promising avenue is the exploration of catalytic methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed to introduce diverse functionalities onto the pyridine (B92270) ring. acs.org Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve efficiency and reduce waste. researchgate.net Research into flow chemistry, where reactions are performed in continuous-flow reactors, also presents an opportunity for scalable and sustainable production.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry and molecular modeling are poised to play an increasingly vital role in the rational design of novel this compound derivatives with desired properties. scispace.com Density Functional Theory (DFT) can be utilized to investigate the electronic structure and reactivity of the molecule, providing insights into its behavior in chemical reactions and biological systems. scispace.com

Molecular docking studies are particularly valuable for predicting the binding affinity and mode of interaction of this compound analogs with specific biological targets. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net This in silico screening can help prioritize the synthesis of compounds with the highest potential for therapeutic efficacy. researchgate.net Furthermore, molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of these molecules and their interactions with proteins over time. nih.gov The use of these computational tools can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. dovepress.com

In-depth Mechanistic Studies of Biological Interactions

A thorough understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. The amidine functional group is a key structural feature, as the nitrogen atoms can participate in hydrogen bonding with amino acid residues in target proteins, thereby enhancing binding affinity. evitachem.com This group's ability to be deprotonated can also lead to a more reactive species capable of engaging in electrophilic attacks. evitachem.com

Future research should focus on elucidating the precise mechanism of action of these compounds. This includes identifying the specific enzymes or receptors they target and characterizing the nature of the binding interactions. Techniques such as X-ray crystallography of protein-ligand complexes can provide detailed structural information about these interactions. nih.gov Kinetic studies can help to determine the mode of inhibition for enzyme targets. nih.govmdpi.comresearchgate.net Such mechanistic insights are essential for optimizing the potency and selectivity of these compounds.

Exploration of New Biological Targets and Therapeutic Areas

While initial research has explored the potential of pyridine carboxamide derivatives in areas like cancer and bacterial infections, there is a vast landscape of other biological targets and therapeutic areas to investigate. nih.govmdpi.comresearchgate.netnih.govbiosynth.comscirp.org The structural features of this compound suggest its potential as an inhibitor for enzymes involved in nitrogen metabolism, such as urease. evitachem.com Derivatives have also been explored for their potential as agrochemicals, including fungicides and herbicides. evitachem.comambeed.com

Future studies could explore the activity of this compound analogs against a broader range of targets, including but not limited to:

Kinases: Many pyridine-based compounds are known to be kinase inhibitors, a class of drugs widely used in cancer therapy. scirp.orgacs.org

G-protein coupled receptors (GPCRs): These receptors are involved in a wide array of physiological processes and are major drug targets.

Ion channels: The modulation of ion channel activity is important for treating various neurological and cardiovascular disorders. nih.gov

Proteases: Inhibition of proteases is a key strategy in antiviral and anticancer therapies. nih.gov

Systematic screening of this compound libraries against diverse biological targets could uncover novel therapeutic applications.

Design of Highly Selective and Potent Analogs through Rational Design

Rational drug design, guided by computational modeling and mechanistic studies, will be instrumental in developing highly selective and potent analogs of this compound. acs.orgnih.gov Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, are fundamental to this process. nih.gov

By systematically modifying the substituents on the pyridine ring and the carboxamidine group, researchers can fine-tune the compound's properties. For example, the chlorine atom at the 5-position can be substituted with other halogens or functional groups to modulate the electronic properties and binding interactions of the molecule. evitachem.comnih.gov The synthesis and evaluation of a diverse library of analogs will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. acs.orgnih.govacs.org

Expansion into Materials Science and Supramolecular Chemistry

The potential applications of this compound and its derivatives extend beyond the realm of medicine into materials science and supramolecular chemistry. evitachem.com The planar structure of the pyridine ring and the hydrogen bonding capabilities of the carboxamidine group make these compounds interesting building blocks for the construction of novel materials with specific electronic or optical properties. evitachem.com

The ability of the amidine group to form strong and directional hydrogen bonds can be exploited in the design of supramolecular assemblies, such as cocrystals and liquid crystals. researchgate.netacs.org These organized structures can exhibit unique properties that are not present in the individual molecules. For instance, the formation of cocrystals can be used to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability. researchgate.net The exploration of halogen bonding, where the chlorine atom acts as a halogen bond donor, could also lead to the development of new supramolecular architectures. acs.org

Q & A

Q. What are the common synthetic routes for 5-Chloropyridine-3-carboxamidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloropyridine derivatives can react with amidine precursors under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amidine group. Reaction temperature (80–120°C) and solvent polarity significantly impact yield due to steric and electronic effects on the pyridine ring . Optimizing stoichiometry of reagents like carbodiimides (e.g., EDC) can enhance amidation efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry (e.g., chlorine position) via coupling patterns and chemical shifts (e.g., downfield shifts for carboxamidine protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., NHN associations in dimers) .

Q. How does the chlorine substituent affect the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing chlorine at the 5-position activates the pyridine ring for nucleophilic substitution (e.g., with amines or thiols) and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). This enhances its utility as a scaffold for bioactive molecule synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields for this compound synthesis?

- Methodological Answer : Contradictions often arise from varying reagent purity, solvent hydration, or trace metal contamination. Systematic analysis includes:

- Control Experiments : Repeating reactions with anhydrous solvents and freshly distilled reagents.

- Kinetic Studies : Monitoring reaction progress via HPLC or TLC to identify side reactions (e.g., hydrolysis of amidine groups).

- Statistical Design : Using DoE (Design of Experiments) to isolate critical variables (e.g., temperature vs. catalyst loading) .

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amidine) to steer electrophilic substitution to the 4-position.

- Metal Catalysis : Pd-catalyzed C-H activation for selective functionalization (e.g., arylation at the 2-position) .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

- Methodological Answer : Stability is governed by hydrogen bonding (e.g., NHCl interactions) and π-stacking. Techniques include:

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures under controlled atmospheres.

- Single-Crystal XRD : Identifies polymorph-specific packing motifs (e.g., centrosymmetric dimers vs. chains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.